molecular formula C12H12F3NO3 B2618822 (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 1389336-69-9

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No.: B2618822
CAS No.: 1389336-69-9
M. Wt: 275.227
InChI Key: VEJNGSUMKHWBKF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is a compound with significant interest in the fields of pharmaceuticals and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

This process is crucial for incorporating the trifluorophenyl moiety into the compound . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment is essential to achieve efficient production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and selectivity towards target molecules. This interaction can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group, along with the trifluorophenyl moiety, makes it particularly valuable for various applications in research and industry.

Properties

IUPAC Name

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-6(17)16-8(4-12(18)19)2-7-3-10(14)11(15)5-9(7)13/h3,5,8H,2,4H2,1H3,(H,16,17)(H,18,19)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJNGSUMKHWBKF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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